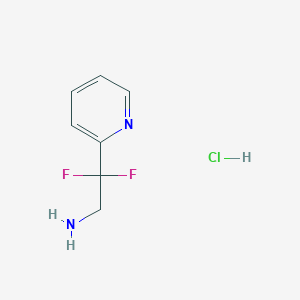

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride

CAS No.: 2368870-29-3

Cat. No.: VC6473706

Molecular Formula: C7H9ClF2N2

Molecular Weight: 194.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2368870-29-3 |

|---|---|

| Molecular Formula | C7H9ClF2N2 |

| Molecular Weight | 194.61 |

| IUPAC Name | 2,2-difluoro-2-pyridin-2-ylethanamine;hydrochloride |

| Standard InChI | InChI=1S/C7H8F2N2.ClH/c8-7(9,5-10)6-3-1-2-4-11-6;/h1-4H,5,10H2;1H |

| Standard InChI Key | PIHMVJMICRXWDB-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C(CN)(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

2,2-Difluoro-2-(2-pyridyl)ethanamine;hydrochloride is characterized by the systematic IUPAC name 2,2-difluoro-2-pyridin-2-ylethanamine;hydrochloride. Its molecular structure integrates a pyridine ring substituted at the 2-position with a difluoroethylamine group, protonated as a hydrochloride salt . The compound’s SMILES notation, , reflects this arrangement, while its InChIKey (PIHMVJMICRXWDB-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 194.61 g/mol |

| CAS Registry Number | 2368870-29-3 |

| SMILES | C1=CC=NC(=C1)C(CN)(F)F.Cl |

| InChIKey | PIHMVJMICRXWDB-UHFFFAOYSA-N |

Physicochemical Properties

While solubility data remain unspecified, the compound’s hydrochloride salt form suggests moderate water solubility, typical of amine salts. Its storage at 2–8°C implies sensitivity to thermal degradation, necessitating controlled environments to preserve integrity . Computational analyses estimate a topological polar surface area (TPSA) of 38.91 Ų and a logP value of 1.55, indicating moderate lipophilicity conducive to organic solvent dissolution .

Synthesis and Preparation

Challenges and Optimization

Key challenges include controlling regioselectivity during pyridine substitution and minimizing side reactions during fluorination. Palladium-catalyzed cross-coupling, effective in synthesizing bis(trifluoromethyl)pyridyl amines, may offer a viable strategy to enhance yield and purity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume